N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with hydroxyphenyl, methyl, and morpholinylsulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with appropriate acyl chlorides to form the benzamide core.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Methylation: The methyl group is added through alkylation reactions, typically using methyl iodide or similar reagents.
Sulfonylation and Morpholine Addition: The morpholinylsulfonyl group is introduced through sulfonylation reactions, followed by nucleophilic substitution with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholinylsulfonyl group can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-methyl-5-(4-piperidinylsulfonyl)benzamide
- N-(4-hydroxyphenyl)-2-methyl-5-(4-pyrrolidinylsulfonyl)benzamide
Uniqueness
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-2-7-16(26(23,24)20-8-10-25-11-9-20)12-17(13)18(22)19-14-3-5-15(21)6-4-14/h2-7,12,21H,8-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJUEQJVWLUNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.